Herbicide safener-2

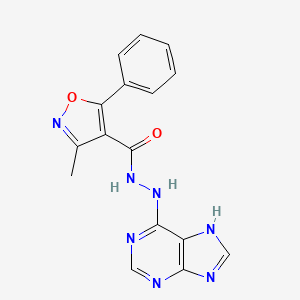

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13N7O2 |

|---|---|

Molecular Weight |

335.32 g/mol |

IUPAC Name |

3-methyl-5-phenyl-N'-(7H-purin-6-yl)-1,2-oxazole-4-carbohydrazide |

InChI |

InChI=1S/C16H13N7O2/c1-9-11(13(25-23-9)10-5-3-2-4-6-10)16(24)22-21-15-12-14(18-7-17-12)19-8-20-15/h2-8H,1H3,(H,22,24)(H2,17,18,19,20,21) |

InChI Key |

IRVTYNBSIXFQPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C(=O)NNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Herbicide Safeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbicide safeners are chemical agents pivotal in modern agriculture for enhancing crop tolerance to herbicides without compromising weed control efficacy. The predominant mechanism of action involves the induction of the crop's endogenous detoxification pathways, leading to an accelerated metabolism of the herbicide into non-phytotoxic forms. This guide provides a detailed examination of the core molecular mechanisms underpinning the action of herbicide safeners, focusing on the key enzyme families and transport systems involved. It summarizes quantitative data on the induction of these systems, provides detailed experimental protocols for their study, and visualizes the key pathways and workflows using Graphviz diagrams.

Core Mechanism: Enhanced Herbicide Metabolism

The cornerstone of herbicide safener action is the upregulation of herbicide detoxification systems within the crop plant.[1][2] This enhanced metabolic capacity allows the crop to break down the herbicide at a rate that prevents the accumulation of phytotoxic levels at its site of action.[2] This detoxification process is typically divided into three phases.

Phase I: Oxidation and Hydrolysis

Phase I reactions introduce or expose functional groups on the herbicide molecule, typically rendering it more water-soluble and susceptible to further metabolism.[3] The key enzymes involved in this phase are the Cytochrome P450 monooxygenases (CYPs). Safeners have been shown to induce the expression of specific CYP genes, leading to increased levels of these enzymes.[4]

Phase II: Conjugation

In Phase II, the modified herbicide from Phase I is conjugated with endogenous molecules, such as glutathione or glucose, to further increase its water solubility and detoxify it. This step is primarily catalyzed by Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs). A significant body of research has demonstrated that safeners strongly induce the expression and activity of GSTs in various cereal crops.

Phase III: Sequestration and Transport

The conjugated and detoxified herbicide is then transported out of the cytoplasm and sequestered in the vacuole or apoplast, effectively removing it from sensitive cellular compartments. This transport is mediated by ATP-binding cassette (ABC) transporters, which are also induced by safener treatment.

Quantitative Data on Safener-Induced Detoxification

The efficacy of a safener is directly related to its ability to induce the expression and activity of detoxification enzymes. The following tables summarize quantitative data from various studies, illustrating the magnitude of this induction.

Table 1: Safener-Induced Glutathione S-Transferase (GST) Activity

| Safener | Crop | Herbicide | Fold Increase in GST Activity | Reference |

| Cloquintocet-mexyl | Wheat | - | 6-fold (GPOX activity) | |

| Fenchlorazole-ethyl | Wheat | - | 8-fold (GPOX activity) | |

| Mefenpyr-diethyl | Wheat | - | 6-fold (GPOX activity) | |

| Benoxacor | Arabidopsis | - | Variable, substrate-dependent | |

| Fenclorim | Arabidopsis | - | Variable, substrate-dependent | |

| Fluxofenim | Arabidopsis | - | Variable, substrate-dependent | |

| R-29148 (R-isomer) | Corn | Acetochlor | 1.87-fold vs S-isomer |

Table 2: Safener-Induced Gene Expression

| Safener | Crop/System | Gene(s) | Fold Increase in Expression | Reference |

| Cloquintocet-mexyl | Wheat | TtMRP1 | 9.5-fold | |

| Cloquintocet-mexyl | Wheat | TtMRP2 | 2.3-fold | |

| Concep-III | Populus | Various detoxification genes | > 2-fold for 75% of redundant genes | |

| Benoxacor | Maize | 18 CYPs, 15 GSTs, 5 ABC transporters | Variable | |

| Metcamifen | Maize | 18 CYPs, 15 GSTs, 5 ABC transporters | Variable |

Signaling Pathways in Safener Action

The precise signaling pathways through which safeners exert their effects are still under active investigation. However, evidence points towards the involvement of plant stress and defense signaling pathways, particularly those mediated by oxylipins and salicylic acid. Safeners may mimic or trigger the production of these signaling molecules, leading to the activation of transcription factors that upregulate the expression of detoxification genes.

Oxylipin Signaling Pathway

Oxylipins, such as jasmonic acid and its precursors, are lipid-derived signaling molecules involved in plant defense responses. There is a strong correlation between the genes induced by safeners and those induced by oxylipins, suggesting a shared signaling pathway.

References

An In-depth Technical Guide on the Biochemical Pathways Affected by Herbicide Safener-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbicide safeners are critical agrochemical components that protect crops from herbicide-induced injury. While the mechanisms of many safeners involve the upregulation of detoxification pathways, recent research has identified a novel purine derivative, Herbicide Safener-2 (also known as Compound III-7), which exhibits a distinct primary mechanism of action. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a primary focus on its interaction with acetolactate synthase (ALS). Additionally, this guide will briefly cover the broader, well-established pathways influenced by other herbicide safeners, namely the induction of Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (CYPs), to provide a complete context for researchers in the field. This document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to Herbicide Safeners

Herbicide safeners are chemical agents that, when used in combination with a herbicide, enhance the tolerance of a crop to that herbicide without diminishing the herbicide's efficacy against target weeds.[1] For decades, the primary understood mechanism of safener action has been the induction of endogenous detoxification pathways within the crop plant.[2][3] This typically involves the increased expression of enzymes responsible for metabolizing the herbicide into non-toxic forms.[2][3]

The Primary Biochemical Pathway Affected by this compound: Acetolactate Synthase (ALS) Inhibition

Recent studies have elucidated a distinct mechanism of action for this compound. This compound has been shown to act as a competitive inhibitor at the active site of acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Certain classes of herbicides, such as sulfonylureas, imidazolinones, and triazolopyrimidines, function by inhibiting this enzyme in weeds, leading to a deficiency in these essential amino acids and subsequent plant death.

This compound, possessing a similar pharmacokinetic profile to the well-known safener mefenpyr-diethyl, competitively binds to the ALS active site, likely competing with the herbicide. This competitive binding is hypothesized to protect the crop's ALS from the herbicide, thereby allowing the continued synthesis of essential amino acids and ensuring crop survival.

Visualizing the Interaction at the Acetolactate Synthase Active Site

The following diagram illustrates the competitive binding mechanism of this compound at the active site of the ALS enzyme.

General Biochemical Pathways Affected by Herbicide Safeners

While this compound primarily targets ALS, the broader class of herbicide safeners is well-documented to induce two major detoxification pathways: the Glutathione S-Transferase (GST) pathway and the Cytochrome P450 Monooxygenase (CYP) pathway.

Glutathione S-Transferase (GST) Pathway

Safeners have been shown to significantly increase the expression and activity of various GST isozymes. These enzymes catalyze the conjugation of the electrophilic herbicide molecule with the endogenous antioxidant glutathione (GSH). This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.

Cytochrome P450 Monooxygenase (CYP) Pathway

Another critical mechanism of safener action is the induction of CYP enzymes. These enzymes are involved in Phase I of xenobiotic metabolism and introduce or expose functional groups on the herbicide molecule through oxidative reactions. This initial modification often detoxifies the herbicide directly or prepares it for subsequent conjugation reactions in Phase II, such as by GSTs.

Data on Enzyme Induction by Safeners

The following table summarizes representative data on the induction of GST activity and elevation of glutathione levels by various herbicide safeners in Arabidopsis thaliana. While specific quantitative data for this compound's effect on these pathways is not yet available, this data for other safeners illustrates the general mechanism.

| Safener (100 µM) | GST Specific Activity (nkat mg⁻¹ protein) towards Metolachlor | Total Glutathione (nmol g⁻¹ fresh weight) |

| Control | Not Detected | 250 ± 25 |

| Benoxacor | 0.029 | 450 ± 30 |

| Fenclorim | 0.0001 | 400 ± 20 |

| Fluxofenim | Not Reported | 350 ± 15 |

| Dichlormid | Not Detected | 300 ± 10 |

Data adapted from DeRidder et al., 2002.

Signaling Pathway for Safener-Induced Detoxification

The diagram below outlines the general signaling pathway initiated by herbicide safeners, leading to the enhanced detoxification of herbicides.

References

An In-depth Technical Guide to the Synthesis and Purification of Herbicide Safener-2 (Dichlormid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicide safener-2, chemically known as N,N-diallyl-2,2-dichloroacetamide and commonly referred to as dichlormid, is a crucial component in modern agriculture. It is employed to protect crops, particularly maize, from the phytotoxic effects of certain herbicides, primarily those from the thiocarbamate and chloroacetanilide classes. Dichlormid enhances the crop's natural defense mechanisms, allowing for the selective control of weeds without damaging the desired plants. This technical guide provides a comprehensive overview of the synthesis and purification of dichlormid, offering detailed experimental protocols, data presentation, and visual workflows to aid researchers in its laboratory-scale preparation and analysis.

Synthesis of Dichlormid

The most common and efficient method for synthesizing dichlormid is the acylation of diallylamine with dichloroacetyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Two primary variations of this method are presented below, one focusing on high yield and the other on high purity.

Method 1: High-Yield Synthesis Using a Strong Base

This method, adapted from patent literature, utilizes a strong aqueous base to maintain a high pH throughout the reaction, driving it to completion and achieving a high yield.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine diallylamine and a 5-80% aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to maintain the pH of the reaction mixture above 10 at all times. An excess of diallylamine is used.

-

Addition of Dichloroacetyl Chloride: Cool the mixture to the desired reaction temperature, typically between 20°C and 50°C, under vigorous agitation. Slowly add dichloroacetyl chloride to the mixture through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: Continue the vigorous stirring for a period of 2 to 3 hours after the addition of dichloroacetyl chloride is complete.

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The organic layer, containing the crude dichlormid, will separate from the aqueous layer.

-

Isolation: Separate the organic layer and wash it with water to remove any remaining salts. The crude dichlormid is then ready for purification.

Method 2: High-Purity One-Step Synthesis

This method employs a milder base system, consisting of sodium bicarbonate and triethylamine, which has been reported to yield a product with over 99.0% purity.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diallylamine, sodium bicarbonate, and triethylamine in a suitable inert solvent such as dichloromethane.

-

Addition of Dichloroacetyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of dichloroacetyl chloride in the same solvent to the reaction mixture via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2.5 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Transfer the filtrate to a separatory funnel and wash it with water. Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

Purification of Dichlormid

The primary method for purifying crude dichlormid is vacuum distillation . This technique is suitable for separating the relatively high-boiling dichlormid from lower-boiling impurities and non-volatile residues.

Experimental Protocol: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the vacuum seals are tight. Use a Kugelrohr apparatus for small-scale purifications to minimize losses.

-

Distillation: Transfer the crude dichlormid to the distillation flask. Apply a vacuum and gently heat the flask. Collect the fraction that distills at 130 °C under a pressure of 10 mm Hg .

-

Product Collection: The purified dichlormid is obtained as a clear, viscous liquid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of dichlormid.

Table 1: Synthesis Methods and Reported Outcomes

| Method | Base System | Purity | Yield | Reference |

| High-Yield Synthesis | Sodium Hydroxide (aqueous) | - | > 80% | Patent |

| High-Purity One-Step Method | Sodium Bicarbonate/Triethylamine | > 99.0% | - | [2] |

Table 2: Physicochemical and Spectroscopic Data of Dichlormid

| Property | Value |

| Molecular Formula | C₈H₁₁Cl₂NO |

| Molecular Weight | 208.09 g/mol |

| Appearance | Clear viscous liquid |

| Boiling Point | 130 °C at 10 mm Hg |

| Density | 1.202 g/cm³ at 20 °C |

| Solubility in Water | 5 g/L at 20 °C |

| Mass Spectrometry (GC-MS) | Key fragments (m/z): 172, 124, 147 |

| Infrared Spectroscopy (FTIR) | Characteristic peaks for C=O (amide), C-Cl, and C=C (alkenyl) bonds |

Visualizations

Synthesis Pathway

Caption: Chemical synthesis pathway of Dichlormid.

Experimental Workflow

Caption: Experimental workflow for Dichlormid synthesis.

References

Herbicide safener-2 mode of action in maize

An In-depth Technical Guide on the Mode of Action of Herbicide Safeners in Maize

Introduction

Herbicide safeners are agrochemicals utilized to protect crops from herbicide-induced injury without compromising weed control efficacy.[1][2][3] In maize (Zea mays), safeners are crucial for the selective application of several classes of herbicides, particularly thiocarbamates and chloroacetanilides.[4] The primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, leading to the rapid metabolism of the herbicide into non-toxic forms.[5] This guide provides a detailed overview of the molecular mechanisms underlying the action of herbicide safeners in maize, focusing on the induction of key detoxification enzymes and associated signaling pathways.

Core Mechanism: Enhanced Herbicide Metabolism

The protective effect of safeners is predominantly achieved by accelerating the rate of herbicide metabolism within the maize plant. This detoxification process is typically divided into three phases:

-

Phase I: Modification: Herbicides are functionalized through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 monooxygenases (P450s). This step often introduces a reactive group, preparing the molecule for Phase II.

-

Phase II: Conjugation: The modified herbicide is conjugated with an endogenous hydrophilic molecule, such as glutathione (GSH) or glucose. This reaction, often catalyzed by glutathione S-transferases (GSTs), renders the herbicide more water-soluble and less toxic.

-

Phase III: Sequestration/Transport: The conjugated herbicide is transported into the vacuole or apoplast for sequestration, a process mediated by ATP-binding cassette (ABC) transporters.

Safeners act as signaling molecules that upregulate the expression of genes encoding the enzymes and transporters involved in these three phases.

The Central Role of Glutathione S-Transferases (GSTs)

The induction of GSTs is a hallmark of safener activity in maize. GSTs are a large and diverse family of enzymes that catalyze the conjugation of reduced glutathione to a wide range of electrophilic substrates, including herbicides. This conjugation reaction is a critical step in the detoxification of many herbicides. Safeners have been shown to significantly increase both the expression and activity of GSTs in maize. This leads to a more rapid conjugation and detoxification of the herbicide, preventing it from reaching its target site and causing phytotoxicity.

Induction of Cytochrome P450 Monooxygenases (P450s)

In addition to GSTs, safeners can also induce the expression of P450s. These enzymes are involved in the Phase I metabolism of several herbicides. By increasing the activity of P450s, safeners can accelerate the initial modification of the herbicide, facilitating its subsequent conjugation and detoxification.

Signaling Pathways in Safener Action

While the downstream effects of safeners on detoxification pathways are well-documented, the upstream signaling events are still being elucidated. Current evidence suggests that safeners may tap into existing plant defense signaling pathways. One proposed mechanism involves the oxylipin pathway, where safeners may mimic or induce the production of signaling molecules like 12-oxo-phytodienoic acid (OPDA), which are known to regulate defense gene expression.

Quantitative Data on Safener-Induced Responses in Maize

The following tables summarize the quantitative effects of various safeners on key components of the herbicide detoxification pathway in maize.

Table 1: Effect of Safeners on Glutathione S-Transferase (GST) Activity

| Safener | Herbicide Class Protected | GST Activity Increase (%) | Reference |

| (S)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine | Chlorsulfuron | 103.77 | |

| Benoxacor | Metolachlor | Not specified, but significant induction | |

| Dichlormid | EPTC | Not specified, but significant induction | |

| N-tosyloxazolidine-3-carboxamide (compound 16) | Tribenuron-methyl | Vmax increased by 29.6%, Km decreased by 51.9% |

Table 2: Effect of Safeners on Glutathione (GSH) Content

| Safener | GSH Content Increase in Roots (%) | GSH Content Increase in Shoots (%) | Reference |

| (S)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine | 91.10 | 71.66 |

Table 3: Co-induction of Detoxification-Related Genes by the Safener Dichlormid

| Gene | Function | Induction by Dichlormid | Reference |

| ZmGST27 | Glutathione S-Transferase | Up-regulated | |

| ZmGT1 | Glutathione Transporter | Up-regulated | |

| ZmMRP1 | ABC Transporter | Up-regulated |

Experimental Protocols

Protocol 1: Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard spectrophotometric methods for measuring GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

1. Plant Material and Protein Extraction: a. Grow maize seedlings to the desired stage (e.g., V2-V3). b. Treat seedlings with the safener of interest at a predetermined concentration and for a specific duration. Include an untreated control. c. Harvest shoot or root tissue (typically 0.5-1.0 g) and immediately freeze in liquid nitrogen. d. Grind the frozen tissue to a fine powder using a mortar and pestle. e. Extract total protein by homogenizing the powder in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing protease inhibitors). f. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C. g. Collect the supernatant containing the soluble protein fraction. h. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Assay Reaction: a. Prepare a reaction mixture containing:

- 0.1 M potassium phosphate buffer (pH 6.5)

- 1.0 mM reduced glutathione (GSH)

- 1.0 mM 1-chloro-2,4-dinitrobenzene (CDNB) (dissolved in ethanol) b. The final volume of the reaction is typically 1.0 mL. c. Equilibrate the reaction mixture to 25-30°C.

3. Measurement: a. Add a known amount of the protein extract (e.g., 50-100 µg) to the reaction mixture. b. Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the GS-DNB conjugate. c. The rate of reaction should be linear over the measurement period.

4. Calculation of GST Activity: a. Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve. b. Use the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity. c. Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Visualizations

Caption: Figure 1: Herbicide Detoxification Pathway in Maize.

Caption: Figure 2: Proposed Safener Signaling Pathway.

Caption: Figure 3: Experimental Workflow for Safener Evaluation.

Conclusion

Herbicide safeners are a vital tool in modern agriculture, enabling the use of effective herbicides in maize with minimal crop injury. Their mode of action is centered on the upregulation of the crop's natural detoxification machinery, with the induction of glutathione S-transferases playing a pivotal role. While significant progress has been made in understanding the downstream effects of safeners, further research is needed to fully elucidate the upstream signaling pathways that govern their activity. A deeper understanding of these mechanisms will facilitate the development of novel and more effective safeners for future agricultural applications.

References

Molecular Targets of Herbicide Safener-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicide safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without compromising the herbicide's efficacy against target weed species.[1][2] This selectivity is primarily achieved by accelerating the metabolic detoxification of the herbicide within the crop plant.[3][4][5] "Herbicide safener-2," also identified as Compound III-7, is a novel safener that exhibits a pharmacokinetic profile similar to the well-characterized safener mefenpyr-diethyl. Its mechanism of action involves both direct interaction with the herbicide's target site and the induction of enzymatic detoxification pathways. This guide provides a detailed overview of the known molecular targets of this compound and related safeners, summarizing key quantitative data and outlining relevant experimental methodologies.

Primary Molecular Target: Acetolactate Synthase (ALS)

A key mechanism of action for this compound involves direct interaction with acetolactate synthase (ALS), the target enzyme for sulfonylurea herbicides like mesosulfuron-methyl.

Mechanism: this compound competitively binds to the active site of ALS. This competitive inhibition prevents the herbicide from binding to its target, thereby protecting the plant from the herbicide's inhibitory effects on branched-chain amino acid synthesis. A recent study on the safener cyprosulfamide demonstrated that it also competitively binds to ALS, leading to a significant increase in ALS activity in the presence of the herbicide.

Secondary Molecular Targets: Induction of Detoxification Pathways

The primary and most extensively documented mechanism of action for herbicide safeners is the induction of genes encoding enzymes involved in herbicide detoxification. This orchestrated response enhances the crop's ability to metabolize the herbicide into non-toxic forms. The key enzyme families upregulated by safeners include Glutathione S-Transferases (GSTs), Cytochrome P450 Monooxygenases (CYPs), and UDP-glucosyltransferases (UGTs), which are involved in Phase I and Phase II of xenobiotic metabolism.

Glutathione S-Transferases (GSTs)

GSTs are a major family of detoxification enzymes induced by a wide range of herbicide safeners. They catalyze the conjugation of the tripeptide glutathione to the herbicide molecule, a process that typically increases its water solubility and reduces its toxicity.

Induction by Safeners: Safeners like benoxacor, fenclorim, and fluxofenim have been shown to significantly enhance GST activity in plants. The safener cyprosulfamide has been observed to upregulate nine different GST genes in maize. This induction leads to a more rapid detoxification of herbicides.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a superfamily of enzymes that play a critical role in the Phase I metabolism of a wide variety of compounds, including herbicides. They typically introduce or expose functional groups on the herbicide molecule, such as hydroxyl groups, which prepares them for subsequent conjugation reactions.

Induction by Safeners: Safeners have been demonstrated to induce the expression of multiple CYP genes. For example, safener treatment in wheat led to the induction of 13 families of CYPs. This increased CYP activity enhances the rate of herbicide oxidation and subsequent detoxification.

UDP-Glucosyltransferases (UGTs)

UGTs are another important class of Phase II detoxification enzymes. They catalyze the transfer of a glucose moiety from UDP-glucose to the herbicide or its metabolite. This glycosylation reaction further increases the water solubility of the herbicide, facilitating its sequestration and detoxification. Safeners have been shown to enhance the rate of glycosylation of certain herbicides.

ABC Transporters

Following detoxification by GSTs, CYPs, and UGTs, the resulting herbicide conjugates are often transported into the vacuole for sequestration or to the apoplast for further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters, particularly those of the multidrug resistance-associated protein (MRP) subfamily. Safeners such as benoxacor, fenclorim, and fluxofenim have been shown to induce the expression of genes encoding these transporters.

Quantitative Data Summary

The following tables summarize the quantitative effects of various herbicide safeners on their molecular targets as reported in the literature.

Table 1: Effect of Safeners on Enzyme Activity and Gene Expression

| Safener | Plant Species | Target Enzyme/Gene | Effect | Fold Increase/Change | Reference |

| Cyprosulfamide | Maize | Acetolactate Synthase (ALS) Activity | Increase | 70-146% | |

| Cyprosulfamide | Maize | GST Genes (9 genes) | Upregulation | - | |

| Cyprosulfamide | Maize | P450 Genes (5 genes) | Upregulation | Up to 25.67-fold | |

| Cyprosulfamide | Maize | UGT Genes (2 genes) | Upregulation | Up to 10.47-fold | |

| Fluxofenim | Wheat | GST Activity | Increase | 30-58% | |

| Benoxacor | Maize | Glutathione Levels | Increase | Doubled |

Signaling Pathways and Experimental Workflows

Herbicide Safener Mechanism of Action

Caption: General mechanism of herbicide safener action.

Experimental Workflow for Assessing Safener Activity

Caption: Workflow for evaluating safener molecular effects.

Experimental Protocols

Detailed experimental protocols for a proprietary compound like "this compound" are not publicly available. However, based on the cited literature for similar compounds, the following methodologies are standard for investigating the molecular targets of herbicide safeners.

Gene Expression Analysis via qRT-PCR

-

Plant Material and Treatment: Crop seedlings (e.g., maize, wheat) are grown under controlled conditions. At a specific growth stage, they are treated with the safener, the herbicide, or a combination of both. Control plants receive a mock treatment.

-

RNA Extraction: At various time points post-treatment, plant tissues (e.g., shoots, roots) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit or a standard protocol like the Trizol method.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection chemistry. Gene-specific primers for the target genes (e.g., GSTs, CYPs) and a reference gene (e.g., actin, ubiquitin) are designed. The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Enzyme Activity Assays

-

Protein Extraction: Plant tissues are ground in a chilled mortar and pestle with a suitable extraction buffer containing protease inhibitors. The homogenate is centrifuged to pellet cell debris, and the supernatant containing the crude protein extract is collected.

-

Glutathione S-Transferase (GST) Activity: GST activity is commonly measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The assay measures the rate of formation of the glutathione-CDNB conjugate at 340 nm.

-

Cytochrome P450 (CYP) Activity: CYP activity can be assessed through various methods, including assays that measure the O-dealkylation of specific substrates, resulting in a fluorescent product.

-

Acetolactate Synthase (ALS) Activity: ALS activity is determined by measuring the formation of its product, acetolactate, which is then decarboxylated to acetoin in the presence of acid. Acetoin can be quantified colorimetrically after reaction with creatine and α-naphthol. Competitive inhibition assays are performed by measuring ALS activity in the presence of the herbicide and varying concentrations of the safener.

Herbicide Metabolism Analysis using LC-MS/MS

-

Extraction of Herbicide and Metabolites: Plant tissues are homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). The extract is then purified using solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The purified extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation, identification, and quantification of the parent herbicide and its various metabolites (e.g., hydroxylated, glucosylated, glutathione-conjugated forms) based on their mass-to-charge ratios and fragmentation patterns.

Conclusion

This compound, like other safeners, employs a multifaceted mechanism to protect crops from herbicide injury. Its primary molecular targets include the direct competitive inhibition of acetolactate synthase and, more significantly, the induction of a suite of detoxification enzymes, including GSTs, CYPs, and UGTs. This enhanced metabolic capacity allows the crop plant to rapidly detoxify the herbicide, preventing it from reaching phytotoxic levels at its site of action. The continued study of these molecular interactions is crucial for the development of new and more effective safener technologies in agriculture.

References

- 1. Herbicide safener - Wikipedia [en.wikipedia.org]

- 2. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcpc.org [bcpc.org]

- 4. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Herbicide Safeners and Their Role in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Herbicide Safeners

Herbicide safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without compromising the herbicide's effectiveness against target weed species.[1][2][3] This selective protection is primarily achieved by accelerating the metabolic detoxification of the herbicide within the crop plant.[4][5] Safeners are a critical tool in modern agriculture, enabling the use of broad-spectrum herbicides in monocotyledonous crops like maize, wheat, and rice. The protective action of safeners is not due to a direct interaction with the herbicide molecule but rather through the induced expression of genes encoding detoxification enzymes.

Core Mechanism: Upregulation of Detoxification Genes

The fundamental mechanism by which herbicide safeners protect crops is the transcriptional activation of genes involved in the three phases of xenobiotic detoxification. This includes enzymes responsible for modification (Phase I), conjugation (Phase II), and transport (Phase III) of the herbicide molecule into less toxic or non-toxic forms that can be sequestered or compartmentalized within the plant cell.

Phase I and II Detoxification Enzymes

The most significantly upregulated genes by safeners are those encoding cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs) .

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for Phase I metabolism, where they introduce functional groups onto the herbicide molecule, typically through oxidation, hydroxylation, or dealkylation. This initial modification prepares the herbicide for subsequent conjugation reactions. Studies in various cereal crops have demonstrated that safener treatment leads to a significant induction of multiple CYP gene families, including CYP71, CYP72, CYP76, and CYP81.

-

Glutathione S-Transferases (GSTs): GSTs are key enzymes in Phase II detoxification, catalyzing the conjugation of the tripeptide glutathione to the herbicide molecule (or its Phase I metabolite). This reaction generally results in a more water-soluble and less phytotoxic compound. Safeners have been shown to induce the expression of various GST classes, including tau, phi, and theta classes, leading to increased GST activity against a range of xenobiotics. Safener treatment can also lead to an increase in the cellular levels of glutathione itself.

Phase III Transport

Safener-induced gene expression also extends to transporters, particularly ATP-binding cassette (ABC) transporters , such as multidrug resistance-associated proteins (MRPs). These transporters are involved in the Phase III detoxification pathway, actively pumping the conjugated herbicide metabolites from the cytoplasm into the vacuole for sequestration, or out of the cell entirely.

Quantitative Insights into Safener-Induced Gene Expression

The following tables summarize the typical quantitative effects of herbicide safeners on the expression and activity of key detoxification enzymes as reported in various studies.

Table 1: Fold Induction of Detoxification Gene Transcripts in Response to Safener Treatment

| Gene Family | Safener | Crop Species | Fold Induction (approx.) | Reference |

| GST | Benoxacor | Arabidopsis thaliana | Varies by isoenzyme | |

| GST | Cloquintocet-mexyl | Triticum tauschii | Significant induction | |

| CYP81A9 | Metcamifen | Zea mays (Maize) | High | |

| CYP81A16 | Metcamifen | Zea mays (Maize) | High | |

| MRP | Cloquintocet-mexyl | Triticum tauschii | Highly induced |

Table 2: Effect of Safeners on Enzyme Activity

| Enzyme | Safener | Crop Species | Effect | Reference |

| GST | Fenclorim | Arabidopsis thaliana | Enhanced activity | |

| GST | Fluxofenim | Arabidopsis thaliana | Enhanced activity | |

| CYP-mediated metabolism | Benoxacor | Zea mays (Maize) | 2- to 3-fold enhancement | |

| CYP-mediated metabolism | Metcamifen | Zea mays (Maize) | 2- to 3-fold enhancement |

Signaling Pathways in Safener-Mediated Gene Regulation

While the downstream effects of safeners on gene expression are well-documented, the precise upstream signaling pathways that mediate these responses are still under investigation. Several hypotheses have been proposed:

-

Oxylipin-Mediated Signaling: Safeners may tap into endogenous stress-response pathways, such as those mediated by oxylipins like jasmonic acid or its precursors.

-

Interaction with Transcription Factors: It is likely that safeners, or their metabolites, interact with specific transcription factors that bind to regulatory elements in the promoters of detoxification genes, thereby activating their expression.

-

Auxin-like Mechanisms: Some studies have suggested that safeners might utilize signaling mechanisms similar to those of the plant hormone auxin to regulate the expression of certain GSTs.

It is important to note that different safeners can induce distinct patterns of gene expression, suggesting that they may act through multiple and potentially overlapping signaling pathways.

Caption: Proposed signaling pathway for herbicide safener action.

Experimental Protocols for Studying Safener-Induced Gene Expression

The following methodologies are commonly employed to investigate the effects of herbicide safeners on gene expression and protein activity.

Plant Material and Safener Treatment

-

Plant Growth: Seeds of the target plant species (e.g., Arabidopsis thaliana, Triticum aestivum, Zea mays) are surface-sterilized and grown under controlled conditions (e.g., hydroponically, in sterile liquid culture, or in soil).

-

Safener Application: The safener is applied to the plants at a predetermined concentration. Application methods can include adding the safener to the liquid growth medium, applying it as a soil drench, or treating the seeds prior to planting.

-

Time Course and Tissue Collection: Plant tissues (e.g., roots, shoots, leaves) are harvested at various time points after safener application to analyze transient and sustained changes in gene expression.

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from the collected plant tissues using standard protocols or commercial kits.

-

RNA-Blot (Northern) Analysis: This technique is used to determine the size and relative abundance of specific mRNA transcripts. Total RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the gene of interest (e.g., a specific GST or CYP).

-

Quantitative Real-Time PCR (qRT-PCR): For a more sensitive and quantitative analysis of gene expression, qRT-PCR is performed. cDNA is synthesized from the extracted RNA, and the abundance of specific transcripts is measured by PCR using gene-specific primers.

Protein Analysis

-

Total Protein Extraction: Proteins are extracted from plant tissues using appropriate buffers.

-

Enzyme Activity Assays: The catalytic activity of specific enzymes, such as GSTs, is measured using a model substrate. For GSTs, 1-chloro-2,4-dinitrobenzene (CDNB) is a commonly used substrate, and the rate of its conjugation with glutathione is monitored spectrophotometrically.

-

Two-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (2D SDS-PAGE): This high-resolution technique separates proteins based on both their isoelectric point and molecular weight, allowing for the visualization of changes in the abundance of individual protein species in response to safener treatment.

-

Immunoblot (Western) Analysis: Specific proteins are detected and quantified using antibodies raised against them. This method can confirm the increased accumulation of a particular protein (e.g., a specific GST isoenzyme) following safener treatment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For a comprehensive proteomic analysis, proteins from 2D gels or total protein extracts can be identified and quantified using LC-MS/MS. This allows for the identification of a broad range of safener-responsive proteins.

Caption: Experimental workflow for studying safener-induced gene expression.

Conclusion and Future Directions

Herbicide safeners represent a sophisticated chemical approach to modulating plant gene expression for agricultural benefit. Their primary mechanism of action involves the upregulation of a suite of detoxification genes, most notably those encoding GSTs and CYPs, which enhance the metabolic breakdown of herbicides in crop plants. While significant progress has been made in identifying the genes and proteins responsive to safeners, the upstream signaling components and the precise molecular mechanisms of safener perception and signal transduction remain key areas for future research. A deeper understanding of these pathways could lead to the development of more effective and crop-specific safeners, further enhancing our ability to manage weeds and secure global food production.

References

- 1. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Selective herbicide safening in dicot plants: a case study in Arabidopsis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]

discovery and history of Herbicide safener-2

As "Herbicide Safener-2" does not correspond to a publicly recognized chemical compound, this technical guide focuses on Benoxacor , a well-documented and commercially significant herbicide safener, as a representative example. Benoxacor belongs to the dichloroacetamide class of safeners and is widely used in agriculture to protect crops, particularly corn, from injury caused by chloroacetanilide herbicides like metolachlor.

Discovery and History

Benoxacor (chemical reference: CGA 154281) was developed to enhance the selectivity of herbicides, allowing for effective weed control without damaging the primary crop.[1][2] It is co-formulated with the herbicide S-metolachlor in commercial products such as Dual II Magnum®.[3] The primary function of benoxacor is not to act as a herbicide itself, but to accelerate the detoxification of the paired herbicide within the crop plant.[4][5] Its use is prominent in the cultivation of corn, soybeans, and cotton.

Chemical Properties and Synthesis

Benoxacor is a chiral dichloroacetamide, meaning it exists as two enantiomers (optical isomers) due to a chiral center in its molecular structure. The commercial production of benoxacor is a multi-step process that begins with the synthesis of its chiral oxazolidine ring. This is typically achieved through cyclization reactions involving specific amino alcohols and aromatic precursors. The final key step is the introduction of the dichloroacetyl group via chlorination.

Mechanism of Action: Enhancing Herbicide Detoxification

The protective effect of benoxacor is achieved by stimulating the plant's natural defense mechanisms. When applied, benoxacor induces the expression of genes encoding for detoxification enzymes, primarily Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).

-

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. This process renders the herbicide water-soluble and non-toxic to the plant. The resulting conjugate is then sequestered into the vacuole for further degradation.

-

Cytochrome P450s (CYPs): These enzymes are also involved in the metabolic breakdown of herbicides into less harmful substances.

This induction of detoxification pathways is significantly more pronounced in the crop plant than in the target weeds, creating a differential selectivity that is the basis of the safener's utility.

Signaling Pathway Diagram

Caption: Mechanism of benoxacor action in crop plants.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on benoxacor.

Table 1: Effect of Benoxacor on Glutathione S-Transferase (GST) Activity

| Benoxacor Concentration (µM) | GST Activity Fold Increase (vs. Control) | Crop/System | Reference |

|---|---|---|---|

| 1.0 | 2.6 to 3.8 | Maize (Zea mays L. var Pioneer 3906) | |

| 0.01 - 1.0 | Correlated with protection from metolachlor | Maize (Zea mays L. var Pioneer 3906) |

| 10 - 100 | Continued increase in GST activity | Maize (Zea mays L. var Pioneer 3906) | |

Table 2: Impact of Benoxacor on Herbicide Photodegradation

| Condition | Herbicide | Ratio (Metolachlor:Benoxacor) | Rate Constant (k, h⁻¹) | Fold Increase in Decay | Reference |

|---|---|---|---|---|---|

| On Quartz Surface | Metolachlor alone | N/A | 0.006 | N/A | |

| On Quartz Surface | Metolachlor + Benoxacor | 1:0.5 | 0.11 | 18x |

| On Quartz Surface | Metolachlor + Benoxacor | 1:1 | 0.14 | 23x | |

Table 3: Efficacy in Field Trials (Combination with Metolachlor)

| Crop | Parameter | % Increase vs. Control | Reference |

|---|---|---|---|

| Maize | Yield | 20% | |

| Soybeans | Yield | 15% |

| Cotton | Yield | 18% | |

Table 4: Acute Toxicological Data

| Test Type | Species | Value | Reference |

|---|---|---|---|

| Oral LD₅₀ | Rat | > 5000 mg/kg b.w. | |

| Dermal LD₅₀ | Rabbit | > 5000 mg/kg b.w. |

| Inhalation LC₅₀ | Rat | > 2010 mg/m³ | |

Experimental Protocols

Protocol 1: In Vitro Metabolism Analysis

This protocol is adapted from studies investigating the metabolism of benoxacor in mammalian liver microsomes.

-

Preparation of Microsomes: Liver microsomes and cytosol are prepared from the species of interest (e.g., mouse, rat, human) through differential centrifugation of liver homogenates.

-

Incubation: Benoxacor is incubated with the prepared microsomes or cytosol. To assess the roles of specific enzyme families, co-factors are added:

-

Cytochrome P450s (CYPs): Nicotinamide adenine dinucleotide phosphate (NADPH) is added.

-

Glutathione S-transferases (GSTs): Glutathione (GSH) is added.

-

Carboxylesterases (CESs): No co-factor is added.

-

-

Reaction Conditions: Incubations are typically carried out at 37°C for a set time course (e.g., 0 to 30 minutes). Control incubations using heat-inactivated microsomes or lacking co-factors are run in parallel.

-

Analysis: The reaction is quenched (e.g., with acetonitrile), and the remaining amount of benoxacor is quantified using High-Performance Liquid Chromatography (HPLC) to determine the rate of metabolism.

Protocol 2: Herbicide Photolysis Assay

This protocol is based on experiments studying the effect of benoxacor on the photodegradation of metolachlor.

-

Sample Preparation: Solutions of metolachlor and benoxacor are prepared in acetonitrile, both individually and in specific molar ratios (e.g., 1:0.5, 1:1).

-

Application: The solutions are applied to a quartz surface (to simulate soil surface application) or dissolved in water. Dark controls are prepared by wrapping identical samples in foil.

-

Irradiation: Samples are placed in a sunlight simulator (e.g., Q-Sun Xenon Test Chamber) equipped with a filter to mimic the solar spectrum. The chamber maintains a constant temperature (e.g., 26 ± 3 °C).

-

Sampling and Analysis: At designated time points (e.g., 0, 5, 10, 20 hours), samples are collected. The surface is rinsed with acetonitrile to recover the compounds. The concentrations of metolachlor and benoxacor are then quantified via HPLC.

-

Data Calculation: The pseudo-first-order rate constants (k) for degradation are calculated from the concentration-time data.

Experimental Workflow Diagram

Caption: A typical workflow for herbicide safener evaluation.

References

An In-depth Technical Guide to the Physicochemical Properties of Fenclorim (Herbicide Safener)

Introduction: Fenclorim (4,6-dichloro-2-phenylpyrimidine) is a widely utilized herbicide safener, particularly in the cultivation of direct-seeded rice.[1] Its primary function is to protect crops from the phytotoxic effects of certain herbicides, such as pretilachlor, without compromising the herbicide's efficacy against target weed species.[1][2] Fenclorim enhances the crop's natural defense mechanisms by stimulating the expression of detoxification enzymes, thereby accelerating the metabolism of the herbicide within the plant.[3][4] This guide provides a comprehensive overview of the physicochemical properties of fenclorim, detailed experimental protocols for their determination, and a visualization of its mode of action. While the initial query mentioned "Herbicide safener-2," the publicly available scientific literature on this specific compound is limited. In contrast, fenclorim is a well-characterized herbicide safener with a substantial body of research, making it a suitable subject for this in-depth technical guide.

Physicochemical Properties of Fenclorim

The physicochemical properties of a herbicide safener are critical in determining its environmental fate, bioavailability, and efficacy. The following tables summarize the key quantitative data for fenclorim.

Table 1: General and Physical Properties of Fenclorim

| Property | Value | Source |

| Chemical Name | 4,6-dichloro-2-phenylpyrimidine | |

| CAS Number | 3740-92-9 | |

| Molecular Formula | C₁₀H₆Cl₂N₂ | |

| Molecular Weight | 225.07 g/mol | |

| Appearance | Colorless crystals or white to off-white crystalline powder | |

| Melting Point | 92-93°C, 93.9°C, 95-99°C, 96.9°C | |

| Boiling Point | 235.5 ± 33.0 °C (Predicted), 238°C | |

| Density | 1.363 ± 0.06 g/cm³, 1.5 g/cm³ | |

| Vapor Pressure | 0.0762 mmHg at 25°C, 12 mPa at 20°C |

Table 2: Solubility and Partitioning Behavior of Fenclorim

| Property | Value | Source |

| Water Solubility | 2.5 mg/L at 20°C (pH 7), Insoluble in water | |

| Solubility in Organic Solvents (at 20°C) | Acetone: 140,000 mg/L, Hexane: 40,000 mg/L, Methanol: 19,000 mg/L, Xylene: 300,000 mg/L, Chloroform (Slightly), DMSO (Slightly) | |

| Octanol-Water Partition Coefficient (log Kow) | 4.2, 4.23 | |

| pKa | -4.69 ± 0.30 (Predicted) |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of fenclorim.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered fenclorim is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a metal block heating apparatus).

-

Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Water Solubility Determination

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology (Shake-Flask Method):

-

Equilibration: An excess amount of solid fenclorim is added to a known volume of distilled water in a flask.

-

Shaking: The flask is sealed and agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of fenclorim in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Octanol-Water Partition Coefficient (Kow) Determination

Principle: The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. It is defined as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology (Shake-Flask Method - OECD 107):

-

Solvent Saturation: 1-octanol is saturated with water, and water is saturated with 1-octanol before the experiment.

-

Partitioning: A known amount of fenclorim is dissolved in either water or 1-octanol. The two immiscible phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of fenclorim between the two phases, and then left to stand for phase separation.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of fenclorim in each phase is determined using an appropriate analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Calculation: The Kow is calculated as: Kow = [Concentration in Octanol] / [Concentration in Water]. The result is typically expressed as log Kow.

Visualizations

Mechanism of Action: Herbicide Safening

Fenclorim protects crops by enhancing the activity of detoxification enzymes, primarily Glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide with glutathione, a cellular antioxidant, rendering the herbicide more water-soluble and less toxic, and facilitating its sequestration or further metabolism.

Caption: Fenclorim-induced herbicide detoxification pathway in a plant cell.

Experimental Workflow: Melting Point Determination

The following diagram illustrates the key steps in determining the melting point of fenclorim using the capillary method.

Caption: Workflow for melting point determination by the capillary method.

Logical Relationship: Factors Influencing Herbicide Safener Activity

The effectiveness of a herbicide safener like fenclorim is dependent on a combination of factors related to the safener itself, the herbicide, the crop, and environmental conditions.

Caption: Key factors influencing the efficacy of a herbicide safener.

References

- 1. Supply Herbicide Safener Fenclorim, Fenclorim 98% TC, Fenclorim 98 tc, Fenclorim 98, pesticide suppliers [essencechem.com]

- 2. Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenclorim CAS#: 3740-92-9 [m.chemicalbook.com]

- 4. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

Herbicide safener-2 effects on plant signaling pathways

An In-depth Technical Guide on the Effects of Herbicide Safeners on Plant Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction to Herbicide Safeners

Herbicide safeners are agrochemicals utilized to protect crop plants from herbicide-induced injury without compromising the herbicide's efficacy against target weed species.[1][2][3] Functioning as "bioregulators," they modulate the amount of active herbicide that reaches its target site within the crop plant.[2][4] This selectivity is primarily achieved by accelerating the herbicide's metabolism within the crop.

While the term "Herbicide Safener-2" has been associated with a compound that competitively binds to the acetolactate synthase (ALS) active site, similar to mefenpyr-diethyl, this nomenclature is not standard in publicly available research. This guide will, therefore, focus on the well-documented mechanisms of widely used safeners, such as isoxadifen-ethyl, which serves as a representative model for understanding the complex interactions between safeners and plant signaling pathways.

The core mechanism of safener action involves the induction of genes encoding detoxification enzymes. This response suggests that safeners tap into pre-existing plant defense and signaling pathways that are typically activated in response to various biotic and abiotic stresses.

The Core Signaling Pathway: Enhanced Herbicide Detoxification

The primary and most understood mechanism of safener action is the enhancement of the plant's natural herbicide detoxification system. This system is a multi-phase process involving enzymatic modification, conjugation, and subsequent sequestration or transport of the herbicide molecule. Safeners act as signaling molecules that upregulate the genes responsible for the key enzymes in this pathway.

The detoxification process is generally divided into three phases:

-

Phase I: Modification: Herbicides are functionalized through oxidation, reduction, or hydrolysis, which is often catalyzed by Cytochrome P450 monooxygenases (P450s). This step increases the reactivity of the herbicide, preparing it for conjugation in Phase II.

-

Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules, such as glutathione or glucose. This reaction is catalyzed by Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs). This conjugation dramatically increases the water solubility of the herbicide and reduces its phytotoxicity.

-

Phase III: Transport/Sequestration: The herbicide-conjugate is transported from the cytoplasm and sequestered into the vacuole or cell wall. This transport is mediated by ATP-binding cassette (ABC) transporters, also known as multidrug resistance-associated proteins (MRPs).

Safeners like isoxadifen-ethyl have been shown to induce the expression of genes encoding P450s, GSTs, UGTs, and ABC transporters, thereby accelerating the entire detoxification process from start to finish.

Caption: General pathway of herbicide detoxification induced by safeners.

Upstream Signaling Pathways

While the induction of detoxification genes is the ultimate output, the upstream signaling events that trigger this response are still under investigation. The current evidence suggests that safeners may hijack plant stress and defense signaling pathways.

3.1 Oxylipin and Jasmonic Acid Signaling There are similarities between the gene induction profiles of safeners and those activated by oxylipins, which are lipid-derived signaling molecules produced in response to stress. Jasmonic acid, a key plant oxylipin, is known to regulate defense and detoxification enzymes. This suggests that safeners might activate components of the jasmonic acid signaling pathway to induce the expression of detoxification machinery.

3.2 Salicylic Acid Signaling Some studies suggest that safeners may also induce detoxification and defense enzymes through the salicylic acid signaling pathway, another critical plant defense pathway.

3.3 Xenobiotic Response Safeners trigger a broad "xenobiotic response" (XR), which is a general plant defense mechanism against foreign chemical compounds. This response involves the coordinated upregulation of a suite of detoxification enzymes. The precise molecular target or receptor for safeners that initiates this cascade remains largely unknown, though a safener-binding protein has been identified in maize.

Caption: Hypothesized signaling cascade initiated by herbicide safeners.

Quantitative Data on Safener-Induced Changes

The application of safeners leads to quantifiable changes in gene expression, protein abundance, and enzyme activity. Isoxadifen-ethyl, in particular, has been shown to significantly induce genes and proteins related to detoxification in crops like maize and rice.

Table 1: Gene Expression Changes Induced by Isoxadifen-ethyl in Maize Data synthesized from multiple studies for illustrative purposes.

| Gene Family/Gene | Crop | Herbicide Context | Fold Change (Safener vs. Control) | Reference |

| Glutathione S-Transferases (GSTs) | ||||

| ZmGSTIV | Maize | Nicosulfuron | Up-regulated | |

| ZmGST6 | Maize | Nicosulfuron | Up-regulated | |

| ZmGST31 | Maize | Nicosulfuron | Up-regulated | |

| AtGSTU7 | Arabidopsis | Flufenacet | Significantly Induced | |

| AtGSTU19 | Arabidopsis | Flufenacet | Significantly Induced | |

| ABC Transporters (MRPs) | ||||

| ZmMRP1 | Maize | Nicosulfuron | Up-regulated | |

| Cytochrome P450s (CYPs) | ||||

| CYP71AK2 | E. crus-galli | Fenoxaprop-p-ethyl | Increased Expression | |

| CYP72A258 | E. crus-galli | Fenoxaprop-p-ethyl | Increased Expression | |

| CYP81A12 | E. crus-galli | Fenoxaprop-p-ethyl | Increased Expression |

Table 2: Protein and Enzyme Activity Changes Induced by Safeners

| Protein/Enzyme | Safener | Crop | Observation | Reference |

| Glutathione S-Transferase (GST) | Isoxadifen-ethyl | Maize | Increased activity associated with herbicide detoxification | |

| Glutathione S-Transferase (GST) | Fluxofenim | T. tauschii | 15 GST subunits were among 18 inducible proteins identified | |

| Aldo/Keto Reductase family | Fluxofenim | T. tauschii | Safener-inducible protein identified | |

| GST Activity | Isoxadifen-ethyl | Arabidopsis | Enhanced GST activity towards flufenacet in roots | |

| Glutathione (GSH) Levels | MG-191 | Maize | Increased levels of GSH observed |

Experimental Protocols

The study of safener effects on plant signaling employs a range of molecular and biochemical techniques.

5.1 Transcriptomic Analysis (RNA-Seq and qRT-PCR) This method is used to quantify changes in gene expression in response to safener treatment.

-

Objective: To identify and quantify differentially expressed genes (DEGs) involved in detoxification and signaling pathways.

-

Methodology:

-

Plant Treatment: Crop seedlings (e.g., maize, rice) are treated with the safener, a herbicide, a combination of both, or a control solution.

-

Sample Collection: Plant tissues (roots, shoots) are harvested at specific time points after treatment (e.g., 12, 24, 48 hours) and immediately frozen in liquid nitrogen.

-

RNA Extraction: Total RNA is extracted from the ground tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

-

Library Preparation (for RNA-Seq): mRNA is enriched and fragmented. cDNA libraries are then synthesized, amplified, and sequenced using a high-throughput platform (e.g., Illumina).

-

Data Analysis (RNA-Seq): Raw sequencing reads are filtered and mapped to a reference genome. Gene expression levels are calculated (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads), and statistical analysis is performed to identify DEGs.

-

qRT-PCR Validation: The expression levels of key DEGs identified by RNA-Seq are validated using quantitative real-time PCR with gene-specific primers.

-

5.2 Proteomic Analysis (2D-PAGE and LC-MS/MS) This approach identifies and quantifies proteins that are differentially abundant after safener treatment.

-

Objective: To characterize the "proteome" and identify specific proteins (e.g., detoxification enzymes) induced by safeners.

-

Methodology:

-

Protein Extraction: Total protein is extracted from safener-treated and control plant tissues.

-

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): Proteins are separated first by their isoelectric point (isoelectric focusing) and then by their molecular weight (SDS-PAGE). Gels are stained (e.g., with Coomassie Brilliant Blue) to visualize protein spots.

-

Image Analysis: Gels are scanned, and software is used to compare protein spot intensities between treated and control samples. Differentially abundant spots are excised.

-

In-Gel Digestion: Proteins within the excised gel spots are digested into smaller peptides using an enzyme like trypsin.

-

Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by liquid chromatography coupled with tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Protein Identification: The resulting fragmentation patterns (spectra) are searched against a protein database to identify the proteins.

-

Caption: A typical experimental workflow for proteomic analysis.

5.3 Metabolomic Analysis This technique is used to obtain a comprehensive profile of metabolites in a biological sample, revealing how safeners alter plant metabolism.

-

Objective: To identify and quantify changes in metabolites, including herbicide breakdown products and endogenous signaling molecules.

-

Methodology:

-

Metabolite Extraction: Metabolites are extracted from plant tissues using a solvent system (e.g., 80% methanol).

-

Analysis: The extract is analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Data Processing: The resulting data is processed to identify features (based on mass-to-charge ratio and retention time) and quantify their abundance.

-

Metabolite Identification: Features are identified by comparing their mass spectra and retention times to known standards in a database (e.g., KEGG).

-

Statistical Analysis: Multivariate statistical methods (e.g., Principal Component Analysis - PCA) are used to identify significantly altered metabolites between sample groups.

-

Conclusion

Herbicide safeners are powerful tools in modern agriculture that act by stimulating a plant's innate detoxification and stress response pathways. The core mechanism involves the coordinated upregulation of a suite of genes responsible for herbicide metabolism, including P450s, GSTs, UGTs, and ABC transporters. This response appears to be initiated through the hijacking of existing stress signaling networks, potentially involving oxylipin and salicylic acid pathways. While the downstream effects are well-characterized, the precise upstream receptors and initial signaling events remain a key area for future research. A deeper understanding of these signaling cascades, aided by advanced transcriptomic, proteomic, and metabolomic approaches, will be crucial for the development of novel, more effective safeners and for potentially extending their utility to a broader range of crops.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Herbicide Safener-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicide safener-2, also identified as Compound III-7, is a novel purine derivative designed to protect crops from the phytotoxic effects of certain herbicides.[1][2] Its protective mechanism involves competitive binding to the active site of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][3] The increasing use of such safeners necessitates robust and sensitive analytical methods for their detection in various environmental and biological matrices to ensure food safety and environmental quality.

These application notes provide detailed protocols for the determination of this compound in soil, water, and plant matrices, leveraging modern analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Signaling Pathway: Mechanism of Action

This compound functions by competitively inhibiting the binding of ALS-inhibiting herbicides to the acetolactate synthase enzyme in crop plants. This allows the crop to maintain its metabolic functions while the herbicide remains effective against target weed species.

Caption: Competitive binding of this compound to the ALS enzyme.

Analytical Methods

The recommended method for the quantitative analysis of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after a suitable derivatization step to enhance the volatility of the purine-based analyte.

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the preferred method for detecting this compound in complex matrices due to its high specificity and sensitivity, often allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

A. Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.

1. Water Samples:

-

Protocol:

-

Acidify 100 mL of the water sample to pH 2-3 with formic acid.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample at a flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Elute the analyte with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.

-

2. Soil and Plant Samples:

-

Protocol (Adapted QuEChERS):

-

Homogenize 10 g of the soil or plant sample.

-

Add 10 mL of acetonitrile and 10 mL of water.

-

For soil samples, sonicate for 15 minutes. For plant samples, use a high-speed blender for 2 minutes.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE).

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

-

B. HPLC-MS/MS Instrumentation and Parameters

The following table summarizes the recommended starting parameters for the HPLC-MS/MS analysis of this compound. These may require optimization based on the specific instrument and matrix.

| Parameter | Recommended Setting |

| HPLC System | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined based on the exact mass of this compound |

| Product Ions (Q3) | To be determined from fragmentation studies |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Note: The precursor and product ions for MRM analysis must be determined by infusing a standard solution of this compound into the mass spectrometer.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, however, due to the polar and non-volatile nature of purine derivatives, a derivatization step is necessary.

A. Sample Preparation and Derivatization

Sample extraction can be performed as described for HPLC-MS/MS. The final extract must be completely dry before derivatization.

-

Protocol (Derivatization):

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS injection.

-

B. GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General workflow for this compound analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of analyte concentrations across different samples or treatment groups.

Table 1: Example Data Summary for this compound in Soil Samples

| Sample ID | Matrix | Concentration (ng/g) | % Recovery | RSD (%) |

| Control_1 | Soil | < LOQ | N/A | N/A |

| Treated_A_1 | Soil | 15.2 | 95.4 | 4.8 |

| Treated_A_2 | Soil | 14.8 | 92.5 | 5.1 |

| Treated_B_1 | Soil | 25.6 | 98.1 | 3.5 |

| Treated_B_2 | Soil | 26.1 | 100.4 | 3.2 |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Conclusion

The analytical methods outlined provide a robust framework for the sensitive and selective detection of this compound in various matrices. The choice between HPLC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the analysis. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Efficacy Studies of Herbicide Safener-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing efficacy studies for "Herbicide Safener-2," a compound with a pharmacokinetic profile similar to mefenpyr-diethyl. It is known to competitively bind to the acetolactate synthase (ALS) active site in conjunction with mesosulfuron-methyl, thereby protecting crops from herbicide injury. The following protocols are designed to rigorously evaluate the efficacy of this compound in protecting a model crop, such as wheat (Triticum aestivum), from a sulfonylurea herbicide.

Greenhouse Efficacy Studies

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound in a controlled greenhouse environment.

Experimental Protocol: Greenhouse Bioassay

1.1. Plant Material and Growth Conditions:

-

Plant Species: Wheat (Triticum aestivum), variety susceptible to the chosen sulfonylurea herbicide.

-

Potting: Sow 5-10 seeds per 10 cm diameter pot filled with a standard potting mix. After emergence, thin seedlings to 3-5 uniform plants per pot.

-